molecular formula C30H29BO2 B12095774 2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12095774
M. Wt: 432.4 g/mol
InChI Key: CXISBLYYLDZQEL-UHFFFAOYSA-N
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Description

2-[3-(3,5-Diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its unique structure, which includes multiple phenyl groups and a boron-containing ring, making it a valuable reagent in organic synthesis and materials science.

Preparation Methods

The synthesis of 2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(3,5-diphenylphenyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.

Scientific Research Applications

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that destroy cancer cells .

Comparison with Similar Compounds

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:

Biological Activity

The compound 2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1257248-43-3) is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H29BO2
  • Molecular Weight : 432.36 g/mol
  • Structure : The compound features a dioxaborolane ring structure that contributes to its reactivity and biological properties.

Dioxaborolanes are known for their ability to participate in various chemical reactions due to the presence of boron. The boron atom can form complexes with biological molecules, influencing cellular processes.

  • Reactivity : The unique structure allows for interactions with nucleophiles and electrophiles within biological systems.
  • Biological Interactions : Studies indicate that compounds containing boron can exhibit anti-inflammatory and antimicrobial properties by modulating enzyme activity and influencing cellular signaling pathways.

Biological Activity

Research has shown that dioxaborolanes can exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds similar to dioxaborolanes have demonstrated effectiveness against various bacterial strains. For example, benzoxaboroles have shown activity against fungi and bacteria due to their ability to inhibit specific enzymes involved in cell wall synthesis .
  • Anti-inflammatory Effects : Dioxaborolanes may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

Several studies have investigated the biological activity of boron-containing compounds:

  • Antifungal Activity : A study highlighted the antifungal properties of boron compounds against Candida albicans, suggesting that modifications in the boron structure can enhance efficacy .
  • Antibacterial Properties : Research on similar dioxaborolanes indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, attributed to their ability to disrupt bacterial cell membranes .
  • Enzyme Inhibition : In vitro studies demonstrated that certain dioxaborolanes could inhibit enzymes crucial for bacterial survival, showcasing their potential as therapeutic agents .

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialCandida albicansInhibition of growth
AntibacterialStaphylococcus aureusCell membrane disruption
Anti-inflammatoryCOX EnzymeReduced inflammatory markers
Enzyme InhibitionVarious bacterial enzymesInhibition of enzymatic activity

Properties

Molecular Formula

C30H29BO2

Molecular Weight

432.4 g/mol

IUPAC Name

2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C30H29BO2/c1-29(2)30(3,4)33-31(32-29)28-17-11-16-24(21-28)27-19-25(22-12-7-5-8-13-22)18-26(20-27)23-14-9-6-10-15-23/h5-21H,1-4H3

InChI Key

CXISBLYYLDZQEL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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